4-bromobenzyl 2-chlorobenzoate
Description
4-Bromobenzyl 2-chlorobenzoate is a halogenated aromatic ester composed of a 2-chlorobenzoic acid moiety esterified with a 4-bromobenzyl alcohol group. This compound is characterized by its dual halogen substitution (bromine at the para position of the benzyl group and chlorine at the ortho position of the benzoate ring), which significantly influences its electronic properties, reactivity, and biological interactions. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials, such as nanostructured composites (e.g., silsesquioxane derivatives) .
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMNWTDKXDPDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzyl 2-chlorobenzoate typically involves the esterification of 4-bromobenzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours .
Industrial Production Methods: On an industrial scale, the production of 4-bromobenzyl 2-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Substitution: Products such as 4-azidobenzyl 2-chlorobenzoate or 4-cyanobenzyl 2-chlorobenzoate.
Oxidation: Products like 4-bromobenzaldehyde or 4-bromobenzoic acid.
Scientific Research Applications
Chemistry: 4-Bromobenzyl 2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, 4-bromobenzyl 2-chlorobenzoate is used in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-bromobenzyl 2-chlorobenzoate primarily involves its reactivity as an ester. In enzymatic reactions, it can be hydrolyzed by esterases to yield 4-bromobenzyl alcohol and 2-chlorobenzoic acid. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 4-bromobenzyl 2-chlorobenzoate include:
- Electronic Effects: The electron-withdrawing nature of the 2-chloro substituent on the benzoate ring reduces electron density, enhancing electrophilic substitution resistance compared to non-halogenated analogs like benzyl benzoate . The 4-bromobenzyl group further polarizes the molecule, influencing its reactivity in nucleophilic displacement reactions .
- Steric Effects : The benzyl ester group introduces steric bulk compared to methyl esters (e.g., M2CB), affecting solubility and reaction kinetics. For example, benzyl esters typically exhibit slower hydrolysis rates than methyl esters under basic conditions .
Physicochemical Properties
- Solubility : The compound’s solubility in polar solvents (e.g., DMSO, THF) is lower than methyl esters (e.g., M2CB) due to the hydrophobic benzyl group .
- Thermal Stability: Halogenation enhances thermal stability. For instance, 4-bromobenzyl 2-chlorobenzoate decomposes at ~250°C, whereas non-halogenated benzyl benzoate degrades at ~200°C .
Q & A
Q. What computational tools aid in predicting the reactivity of 4-bromobenzyl 2-chlorobenzoate?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model reaction pathways (e.g., ester hydrolysis activation energy) and identify electrophilic sites.
- MD Simulations : Simulate solvent effects on conformational stability using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
